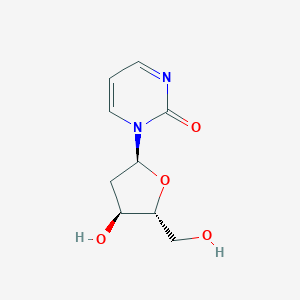

1-(2'-Deoxyribosyl)-2-pyrimidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJOIGZDWKFVCO-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC=NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC=NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176443 | |

| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22003-30-1 | |

| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Biological Consequences in Nucleic Acids

DNA Lesion Mimicry and Adduct Formation Pathways: "Trojan Horse" Behavior in DNA Damage Induction

1-(2'-Deoxyribosyl)-2-pyrimidinone and its derivatives exhibit a "Trojan horse" behavior in the induction of DNA damage. tib.eu This means that while the pyrimidinone moiety itself may not be the primary site of damage, its presence within the DNA structure facilitates damage to other bases. tib.eu The triplet excitation of the pyrimidinone lesion can act as the source of DNA damage that occurs elsewhere in the DNA molecule. tib.eu This insidious mechanism highlights the compound's ability to promote DNA lesions indirectly. The concept of a "Trojan horse" in a biological context refers to a mechanism where a substance or molecule enters a cell or system seemingly harmlessly, only to later induce a detrimental effect. hmri.org.aunih.gov In the case of 1-(2'-Deoxyribosyl)-2-pyrimidinone, its incorporation into DNA sets the stage for subsequent damage. tib.eu

Photoproduct Formation and Photosensitization Properties

The presence of 1-(2'-Deoxyribosyl)-2-pyrimidinone in DNA can lead to the formation of photoproducts upon exposure to ultraviolet (UV) radiation. This is a critical aspect of its role in DNA damage, as UV-induced lesions are a major source of mutations and can lead to cell death and diseases like skin cancer. d-nb.info

Research has demonstrated that the presence of 1-(2'-Deoxyribosyl)-2-pyrimidinone can enhance the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) in DNA. tib.eu CPDs are a major type of DNA damage caused by UV light, where adjacent pyrimidine bases (thymine or cytosine) form a four-membered ring structure. wikipedia.orgaltmeyers.org This distortion of the DNA helix can block replication and transcription. wikipedia.org The "Trojan horse" behavior of the pyrimidinone derivative is directly implicated in this enhanced CPD formation. tib.eu

| Photoproduct Type | Description | Consequence |

| Cyclobutane Pyrimidine Dimer (CPD) | A four-membered ring formed between two adjacent pyrimidine bases due to UV radiation. wikipedia.orgaltmeyers.org | Distorts the DNA helix, impeding DNA replication and transcription. wikipedia.org |

| Pyrimidine(6-4)Pyrimidinone Photoproduct (6-4PP) | A covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent pyrimidine. wikipedia.orgnih.gov | Highly mutagenic DNA lesions. nih.gov |

The 2-pyrimidinone moiety in 1-(2'-Deoxyribosyl)-2-pyrimidinone serves as a model for studying the photochemistry of pyrimidine(6-4)pyrimidinone photoproducts (6-4PPs). nih.gov 6-4PPs are another significant class of UV-induced DNA lesions, formed by a covalent bond between the C6 position of a 5' pyrimidine and the C4 position of the adjacent 3' pyrimidine. wikipedia.orgnih.gov These photoproducts, along with CPDs, constitute the majority of UV-induced DNA damage. d-nb.infonih.gov The study of simpler model systems like 1-methyl-2(1H)-pyrimidinone, a close relative of the base in 1-(2'-Deoxyribosyl)-2-pyrimidinone, provides insights into the photochemical processes of these complex lesions. nih.gov 6-4PPs are known to be highly mutagenic and are repaired more rapidly in some organisms than CPDs. nih.govnih.govum.es

Abasic Site Analogs and Their Significance

1-(2'-Deoxyribosyl)-2-pyrimidinone can also be considered in the context of abasic (AP) sites in DNA. An abasic site is a location in the DNA backbone where a base is missing. These sites arise from the hydrolysis of the N-glycosidic bond that links the base to the deoxyribose sugar. nih.gov While not a true abasic site, the 2-pyrimidinone base is a significant departure from the canonical DNA bases. Synthetic analogs of abasic sites are crucial tools for studying the mechanisms of DNA repair enzymes, such as AP endonucleases, and for understanding how DNA polymerases bypass these lesions during replication. nih.gov The study of oligonucleotides containing such modified sites provides valuable information on the mutagenic potential of abasic lesions. nih.govnih.gov

1',2'-Dideoxyribose (dSpacer) as a Chemically Stable Abasic Site Mimic

An apurinic/apyrimidinic (AP) site, also known as an abasic site, is a location in a DNA molecule that has lost its purine (B94841) or pyrimidine base. genelink.comgenelink.comwikipedia.org These sites can arise spontaneously through the hydrolysis of the N-glycosidic bond, as a result of DNA damage, or as an intermediate in the base excision repair (BER) pathway. genelink.comgenelink.comoup.com Due to their prevalence and potential to cause mutations or block replication and transcription, the study of abasic sites is crucial for understanding genomic stability. wikipedia.orgcam.ac.ukbiosyn.com

However, naturally occurring abasic sites are chemically fragile and susceptible to strand breakage, making them challenging to study in synthetic oligonucleotides. genelink.commetabion.com To overcome this instability, researchers utilize a chemically stable mimic called 1',2'-Dideoxyribose, commonly known as dSpacer. genelink.commetabion.commicrosynth.comidtdna.com dSpacer is a tetrahydrofuran (B95107) derivative that lacks a base, thereby replicating the essential structural feature of an abasic site—the absence of a base-pairing moiety. genelink.comgenelink.commetabion.comidtdna.com Its enhanced stability allows for its incorporation into oligonucleotides using standard synthesis and purification methods, providing a reliable tool for investigating the biochemical consequences of abasic sites. genelink.comgenelink.commetabion.com

The dSpacer modification can be introduced at any position within an oligonucleotide sequence—internally, or at the 5' or 3' end. idtdna.com This versatility allows for the creation of model substrates to study the interactions of DNA polymerases and repair enzymes with abasic sites. genelink.com Furthermore, multiple dSpacers can be incorporated consecutively to act as a flexible linker between different segments of an oligonucleotide. genelink.comgenelink.com

Reactivity of Abasic Sites and Oxidized Abasic Sites within DNA Contexts

Abasic (AP) sites are one of the most common forms of DNA damage, with an estimated 10,000 to 50,000 forming per cell each day under normal physiological conditions. nih.gov These lesions result from the hydrolysis of the glycosidic bond that links the base to the deoxyribose sugar. nih.gov AP sites are chemically unstable and can lead to strand scission. nih.govacs.org Their presence in DNA can block replication and transcription, and they are highly mutagenic because the absence of a base prevents DNA polymerases from correctly incorporating a nucleotide opposite the lesion. nih.govnih.govacs.org

In addition to the standard AP site, oxidized abasic sites can also form in DNA. These can be generated by various oxidizing agents, including those produced during γ-radiolysis, and by certain potent antitumor agents like bleomycin (B88199) and enediynes (e.g., calicheamicin, esperamicin, and neocarzinostatin). acs.org Oxidized abasic sites, such as C4-AP, are also highly reactive and contribute to the cytotoxicity of these chemotherapeutic agents. nih.govacs.org

The reactivity of both standard and oxidized abasic sites has significant biological consequences. They can inhibit DNA repair enzymes; for instance, DNA polymerase β, a key enzyme in base excision repair, can be irreversibly inactivated by oxidized abasic lesions. nih.govacs.org Furthermore, abasic sites can induce DNA-DNA interstrand cross-links, which are particularly detrimental as they completely block replication and transcription. nih.govnih.gov The chemical reactivity of these lesions is also influenced by the surrounding chromatin structure. For example, nucleosome core particles can enhance the chemical instability of abasic sites, with histone proteins catalyzing strand cleavage at these locations. nih.govnih.govacs.org In some cases, this strand scission is accompanied by the modification of the histone proteins themselves. nih.govnih.govacs.org

Genomic Distribution and Mapping of Abasic Sites in DNA

The distribution of abasic (AP) sites throughout the genome is not random and understanding their locations is key to elucidating their role in mutagenesis and disease. AP sites arise from spontaneous base loss or as intermediates in the base excision repair (BER) pathway. nih.govnih.gov Given their high frequency and mutagenic potential, cells have developed robust mechanisms to repair these lesions. cam.ac.uknih.gov

To map the genomic locations of AP sites, researchers have developed specialized high-resolution sequencing techniques. cam.ac.uknih.gov One such method, known as snAP-seq, selectively targets the reactive aldehyde group present in the open-ring form of the deoxyribose at an abasic site. nih.govnih.gov This chemical approach allows for the precise identification of abasic sites at single-nucleotide resolution, distinguishing them from other aldehyde-containing modifications in the genome. cam.ac.uknih.gov

Studies using these mapping techniques have provided insights into the distribution of endogenous abasic sites. For example, in human cells where the key BER enzyme APE1 was depleted, an increase in the number of abasic sites was observed, particularly within coding and regulatory regions of the genome. cam.ac.uk This suggests a link between the formation or persistence of these lesions and specific genomic features. Furthermore, by coupling abasic site sequencing with in vitro enzymatic treatment, the distribution of other DNA base modifications can be investigated. cam.ac.uk For instance, DNA glycosylases can be used to excise specific modified bases, generating abasic sites at their original locations, which can then be mapped. cam.ac.uknih.gov This approach has been used to study the distribution of modifications like 5-hydroxymethyluracil (B14597) in the genome of trypanosomatids and uracil (B121893) in the mouse genome. cam.ac.uk

Interaction with DNA Repair Pathways

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway that removes a wide variety of bulky, helix-distorting DNA lesions, including those induced by UV light and environmental mutagens. wikipedia.orgnih.gov The importance of NER is underscored by severe genetic disorders, such as Xeroderma Pigmentosum and Cockayne's syndrome, which result from mutations in NER-related genes. wikipedia.orgnih.gov

The NER pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). wikipedia.org GG-NER surveys the entire genome for damage, while TC-NER specifically repairs lesions on the transcribed strand of actively expressed genes. wikipedia.org While they differ in their initial damage recognition steps, both sub-pathways converge to a common pathway for lesion excision, DNA synthesis, and ligation. wikipedia.org GG-NER is particularly efficient at repairing lesions that cause significant structural distortion to the DNA double helix, such as pyrimidine-pyrimidone (6-4) photoproducts. nih.gov In contrast, lesions that cause less distortion, like cyclobutane pyrimidine dimers (CPDs), are repaired less efficiently by GG-NER. nih.gov TC-NER, on the other hand, is initiated when RNA polymerase II is stalled by a DNA lesion on the template strand, and it repairs various types of lesions with similar efficiency. nih.gov

While abasic sites are primarily repaired by the base excision repair (BER) pathway, evidence suggests that they can also be substrates for the NER pathway, particularly when they are part of complex lesions or when BER is deficient. biosyn.com

The initial step in global genome nucleotide excision repair (GG-NER) is the recognition of the DNA lesion. In eukaryotes, this critical function is performed by the Xeroderma Pigmentosum Complementation Group C (XPC) protein complex, which in humans consists of XPC and RAD23B. acs.orgoup.comnih.gov The yeast ortholog of this complex is Rad4-Rad23. nih.govnih.gov

The XPC complex acts as the primary sensor for a broad spectrum of DNA lesions that distort the DNA helix. nih.govacs.org However, it does not directly interact with the damaged nucleotide itself. nih.govnih.gov Instead, it recognizes the structural perturbation and local destabilization of the DNA double helix caused by the lesion. nih.gov Upon encountering a potential lesion, the XPC complex binds to the DNA and flips out two nucleotide pairs, including the damaged one, from the DNA duplex. acs.orgnih.govnyu.edu This "opening" of the DNA is a key step in damage verification. A β-hairpin motif from the XPC protein is then inserted into the void created in the DNA helix. nih.gov

For lesions that cause only minor helical distortions, such as cyclobutane pyrimidine dimers (CPDs), the recognition efficiency of XPC is low. nih.govoup.com In these cases, the UV-damaged DNA-binding (UV-DDB) complex, a heterodimer of DDB1 and DDB2 (also known as XPE), can facilitate recognition by binding to the lesion and recruiting the XPC complex. nih.gov

The dynamic process by which the human XPC-RAD23B complex searches for DNA lesions involves one-dimensional diffusion along the DNA. oup.com The complex can be transiently trapped in A-T rich regions where the DNA duplex is more prone to spontaneous "breathing" or opening. oup.com Studies with the yeast Rad4 protein have shown that the binding pathway can vary depending on the nature of the lesion. For example, with a benzo[a]pyrene-derived adduct where the complementary cytosine is already flipped out, Rad4 first captures this displaced base before proceeding to extrude the lesion. acs.orgnyu.edu This adaptability in the recognition mechanism allows the XPC complex to productively bind to a wide variety of structurally diverse lesions. acs.orgnyu.edu

The efficiency of Nucleotide Excision Repair (NER) is highly dependent on the nature of the DNA lesion and its ability to be recognized by the NER machinery. researchgate.net For pyrimidinone-related lesions, particularly UV-induced photoproducts, there are notable differences in repair efficiency.

The two major types of UV-induced lesions are cyclobutane pyrimidine dimers (CPDs) and pyrimidine-(6-4)-pyrimidone photoproducts (6-4PPs). nih.gov 6-4PPs cause a significant distortion in the DNA helix and are therefore recognized and repaired efficiently by the global genome NER (GG-NER) pathway. nih.gov In fact, in repair-proficient cells, the repair of 6-4PPs shows almost no strand bias, indicating that GG-NER is the primary pathway for their removal. nih.gov

In contrast, CPDs cause a much smaller distortion to the DNA structure and are poor substrates for GG-NER. nih.gov The human XPC-RAD23B complex, the initial damage sensor in GG-NER, has a low recognition efficiency for CPDs. oup.com Single-molecule studies have shown that XPC-RAD23B often fails to bind to a CPD on the first encounter and may bypass it several times before stable binding occurs. oup.com The recognition efficiency for triple CPDs has been estimated to be around 25.9%. oup.com Consequently, the repair of CPDs is slower and relies more heavily on the transcription-coupled NER (TC-NER) pathway, which preferentially repairs lesions on the transcribed strand of active genes. nih.gov

For lesions that are poorly recognized by the XPC complex, the UV-damaged DNA-binding protein (UV-DDB) can play a crucial role by binding to the lesion and recruiting the XPC complex, thereby enhancing the efficiency of repair. nih.gov The assessment of NER efficiency can be performed using various in vitro and ex vivo methods, such as the DNA comet assay, which can be modified to monitor the formation of single-strand breaks during the excision process and the subsequent reparative DNA synthesis. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(2'-Deoxyribosyl)-2-pyrimidinone |

| 1',2'-Dideoxyribose |

| dSpacer |

| Abasic site |

| Apurinic/apyrimidinic (AP) site |

| C4-AP |

| Bleomycin |

| Calicheamicin |

| Esperamicin |

| Neocarzinostatin |

| 5-hydroxymethyluracil |

| Uracil |

| Pyrimidine-pyrimidone (6–4) photoproducts (6-4PPs) |

| Cyclobutane pyrimidine dimers (CPDs) |

| Benzo[a]pyrene |

| Cytosine |

| Adenine |

| Guanine (B1146940) |

| Thymine (B56734) |

| DNA polymerase β |

| APE1 |

| XPC-RAD23B |

| Rad4-Rad23 |

| DDB1 |

| DDB2 (XPE) |

Base Excision Repair (BER) Pathways

The compound 1-(2'-Deoxyribosyl)-2-pyrimidinone, a deaminated form of cytosine, is primarily addressed by the Base Exision Repair (BER) pathway to maintain genomic integrity. oup.comnih.gov This repair mechanism is crucial for correcting single-base modifications, such as those arising from deamination, oxidation, or alkylation, which can otherwise lead to mutations. nih.govnih.gov

DNA Glycosylase Recognition and N-Glycosidic Bond Cleavage

The initial and most critical step in the BER pathway is the recognition and removal of the damaged base by a DNA glycosylase. nih.govnih.gov In the case of 1-(2'-Deoxyribosyl)-2-pyrimidinone, which is essentially a uracil base attached to a deoxyribose sugar, uracil-DNA glycosylase (UDG) is the primary enzyme responsible for its excision. nih.govosti.gov

DNA glycosylases scan the DNA for damage by flipping potential lesions out of the DNA helix and into a specific active site pocket. nih.govfrontiersin.org For UDG, this pocket is highly specific for uracil. osti.gov The enzyme distinguishes uracil from the normal DNA bases, such as thymine which also has a pyrimidine ring, through specific interactions. nih.gov Once the 1-(2'-Deoxyribosyl)-2-pyrimidinone is recognized and bound within the active site, the enzyme catalyzes the cleavage of the N-glycosidic bond that links the 2-pyrimidinone base to the deoxyribose sugar. nih.govrsc.org This hydrolysis reaction is carried out by monofunctional glycosylases, like UDG, using an activated water molecule as a nucleophile. nih.govnih.gov The result of this cleavage is the release of the free base (2-pyrimidinone, or uracil) and the creation of an apurinic/apyrimidinic (AP) site in the DNA backbone. nih.govembopress.org

The efficiency of this process is remarkable, with the enzyme exhibiting a high degree of specificity for its substrate. This specificity arises from a multi-step recognition process where normal bases are rejected at preliminary stages, and only the correct damaged base, like uracil, is positioned correctly for catalysis. osti.gov

Interplay and Coordination with Other DNA Repair Systems (e.g., Mismatch Repair)

While BER is the primary pathway for repairing deaminated cytosine, it does not operate in isolation. There is significant crosstalk and coordination with other DNA repair systems, most notably the Mismatch Repair (MMR) pathway. nih.govnih.gov The interplay between BER and MMR is particularly relevant when multiple mispairs are present in close proximity. oup.com

The MMR system is primarily responsible for correcting base-base mismatches and small insertions or deletions that arise during DNA replication. sketchy.com However, it can also recognize the U:G mismatch created by the deamination of cytosine. nih.govoup.com Evidence suggests that when a BER-mediated nick is formed in the DNA strand, it can act as a signal for the MMR machinery to initiate repair. oup.com This can lead to the removal of not only the uracil but also adjacent or distant mismatches in a process termed non-canonical MMR (ncMMR). nih.govoup.com

This coordination is crucial in contexts like active DNA demethylation, where multiple deamination events might occur. oup.com The interplay ensures the efficient removal of multiple lesions while avoiding the accumulation of toxic repair intermediates. nih.gov The MMR proteins, such as MSH2 and MSH6, play a central role in coordinating these interactions between BER and other repair pathways like homologous recombination. nih.gov In some scenarios, there can be a competition between BER and MMR for the same lesion. pnas.org However, efficient BER can actually promote MMR-dependent removal of multiple mismatches by creating the necessary strand discrimination signal. oup.com

Enzymatic Processing and Catalysis

Nucleoside Deoxyribosyltransferases (NDTs) Activity

Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a deoxyribosyl group between different purine or pyrimidine bases. wikipedia.orgjmb.or.kr These enzymes are involved in nucleoside salvage pathways, allowing cells to recycle nucleosides for DNA synthesis. nih.gov

NDTs catalyze a reversible transglycosylation reaction where the 2'-deoxyribosyl moiety is transferred from a donor nucleoside, such as 1-(2'-Deoxyribosyl)-2-pyrimidinone, to an acceptor base. researchgate.net This reaction proceeds via a ping-pong mechanism. nih.gov The general reaction can be represented as:

2-deoxy-D-ribosyl-base₁ + base₂ ⇌ 2-deoxy-D-ribosyl-base₂ + base₁ wikipedia.org

NDTs are classified into two types. Type I NDTs are specific for purine bases, while Type II NDTs, such as the one from Lactobacillus leichmannii, can act on both purine and pyrimidine bases. jmb.or.krebi.ac.uk This broad substrate specificity makes them valuable biocatalysts for the synthesis of various nucleoside analogs. jmb.or.krnih.govnih.govresearchgate.net

The activity of these enzymes can be harnessed for biotechnological applications, including the production of therapeutic nucleoside analogues. acs.orgwhiterose.ac.uk

The catalytic mechanism of NDTs is thought to proceed through a double displacement mechanism, which results in the retention of the stereochemical configuration at the anomeric carbon. ebi.ac.uk This mechanism involves the formation of a covalent enzyme-substrate intermediate. nih.govebi.ac.uk

The key steps in the proposed mechanism are:

A catalytic nucleophile from the enzyme, typically a glutamate (B1630785) residue (like Glu98 in L. leichmannii NDT), attacks the anomeric carbon of the donor nucleoside (e.g., 1-(2'-Deoxyribosyl)-2-pyrimidinone). ebi.ac.uk

This attack leads to the cleavage of the N-glycosidic bond, releasing the initial base (2-pyrimidinone). ebi.ac.uk

A covalent deoxyribosyl-enzyme intermediate is formed. nih.govebi.ac.uk

An incoming acceptor base then attacks the anomeric carbon of this intermediate, displacing the enzyme and forming a new nucleoside. ebi.ac.uk

During this process, an oxocarbenium ion-like transition state is formed and stabilized by other active site residues, such as aspartate. ebi.ac.uk An oxocarbenium ion is a resonance-stabilized cation with the positive charge delocalized between the anomeric carbon and the ring oxygen. wikipedia.orgcazypedia.org While some studies suggest the formation of a discrete oxocarbenium ion intermediate (an SN1-like mechanism), others propose a more concerted process with significant oxocarbenium ion character in the transition state (an SN2-like mechanism). ebi.ac.ukresearchgate.netyoutube.com The exact nature of this intermediate continues to be an area of active research. ebi.ac.uknih.gov

Substrate Specificity and Directed Enzyme Engineering for Analog Synthesis

The enzymatic synthesis of nucleoside analogs, including derivatives of 1-(2'-Deoxyribosyl)-2-pyrimidinone (also known as 2'-deoxyzebularine), offers a promising alternative to complex chemical syntheses. biorxiv.orgnih.gov This approach often utilizes nucleoside 2'-deoxyribosyltransferases (NDTs), enzymes that catalyze the transfer of a deoxyribosyl group between purine and pyrimidine bases. nih.govebi.ac.uk While wild-type NDTs show high activity for natural nucleosides, their efficiency with unnatural analogs is often significantly lower, necessitating enzyme engineering to broaden their substrate scope and improve catalytic performance. nih.govnih.gov

Directed evolution and structure-based engineering have been successfully employed to create NDT variants with enhanced capabilities for analog synthesis. biorxiv.orgnih.gov NDTs are classified into two main types: Type I, which is specific for purines, and Type II, which can act on both purines and pyrimidines. nih.gov By creating specific mutations, researchers can alter the substrate preference and catalytic efficiency of these enzymes. For instance, studies on NDTs from the thermophilic organism Chroococcidiopsis thermalis (CtNDT) and the psychrotolerant Bacillus psychrosaccharolyticus (BpNDT) have demonstrated this principle. Wild-type CtNDT prefers purine-based 2'-deoxynucleosides, whereas BpNDT favors pyrimidine-based ones. biorxiv.org Through targeted mutations, such as the Y5F mutation in BpNDT, the enzyme's substrate range was expanded to accept ribonucleosides, enabling the production of analogs like 5-fluorouridine. biorxiv.org

| Compound Name |

| 1-(2'-Deoxyribosyl)-2-pyrimidinone |

| 2'-deoxyzebularine |

| 5-fluorouridine |

| 2'-fluoro-2'-deoxyuridine (2FDU) |

| 2'-fluoro-2'-deoxyadenosine (2FDA) |

| Purine |

| Pyrimidine |

DNA Methyltransferase Interactions

1-(2'-Deoxyribosyl)-2-pyrimidinone, and more specifically its aglycone 2-(1H)-pyrimidinone, functions as an inhibitor of DNA (cytosine-C5) methyltransferases (DNMTs) through a distinct mechanism involving reversible covalent interactions. nih.gov DNMTs are enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C5 position of cytosine in DNA. The established catalytic mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the target cytosine, which facilitates the methylation at C5.

When 2-(1H)-pyrimidinone replaces the target cytosine within an oligodeoxyribonucleotide (ODN), it acts as a competitive inhibitor of both prokaryotic and mammalian DNMTs. nih.gov Detailed mechanistic studies have revealed that a ternary complex is formed between the enzyme, the inhibitor-containing ODN, and the cofactor SAM. nih.gov This complex is stabilized by the formation of a covalent bond between the enzyme and the inhibitor. nih.gov

Structural Biology and Biophysical Characterization of 1 2 Deoxyribosyl 2 Pyrimidinone Modified Nucleic Acids

Conformational Studies in Oligodeoxynucleotides

Experimental approaches are crucial for directly observing the effects of nucleoside modifications on the global and local structure of DNA. Circular dichroism spectroscopy and thermal denaturation studies are two fundamental techniques used to characterize the helical structure and stability of modified oligodeoxynucleotides.

Circular Dichroism Spectroscopy for Helical Structure Analysis

Circular dichroism (CD) spectroscopy is a sensitive method for analyzing the secondary structure of nucleic acids. harvard.edu It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, providing a characteristic spectrum for different helical conformations such as B-form, A-form, and Z-form DNA. nih.gov

Thermal Denaturation Studies for Duplex Stability Assessment

Thermal denaturation studies, often monitored by UV-Vis spectroscopy, are employed to determine the thermodynamic stability of DNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands, is a key parameter derived from these studies. The incorporation of modified nucleosides can either stabilize or destabilize the duplex, and the change in Tm (ΔTm) provides a quantitative measure of this effect. oup.com

For oligodeoxynucleotides containing 1-(2'-Deoxyribosyl)-2-pyrimidinone, thermal denaturation studies have been instrumental in evaluating the consequences of this modification on duplex stability. nih.gov When dK is paired opposite guanine (B1146940) (dG), it can disrupt the standard Watson-Crick hydrogen bonding pattern, typically leading to a decrease in the thermal stability of the duplex. This destabilization is reflected in a lower Tm value compared to the unmodified dG-dC containing duplex. nih.gov The magnitude of this destabilization can depend on the sequence context and the number of modifications within the oligonucleotide. The shape of the melting curve also provides insights into the cooperativity of the melting transition. nih.gov

| Oligonucleotide Modification | Analytical Technique | Key Finding | Reference |

| dG-dK base pair substitution | Circular Dichroism Spectroscopy | Modified duplex retains B-DNA conformation. | nih.gov |

| dG-dK base pair substitution | Thermal Denaturation (Tm) | Reduced duplex stability compared to dG-dC. | nih.gov |

Computational Approaches and Molecular Modeling

Computational methods offer a powerful complement to experimental studies by providing detailed, atomistic insights into the structural and energetic consequences of nucleic acid modifications. Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations, molecular dynamics (MD) simulations, and density functional theory (DFT) are employed to model the behavior of modified DNA.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Mechanisms

Hybrid QM/MM methods are particularly suited for studying chemical reactions within a large biological system like a DNA duplex or a DNA-enzyme complex. chemrxiv.orgchemrxiv.org In this approach, the chemically active region (e.g., the modified nucleoside and its immediate surroundings) is treated with a high level of theory (QM), while the rest of the system is described by a more computationally efficient classical force field (MM). nih.gov

QM/MM simulations can be used to investigate the formation and repair mechanisms of DNA lesions, including those involving pyrimidine (B1678525) derivatives. rsc.orgnih.gov For instance, these simulations can elucidate the reaction pathways and calculate the energy barriers for enzymatic or chemical processes involving 1-(2'-Deoxyribosyl)-2-pyrimidinone. chemrxiv.org By modeling the transition states of these reactions, researchers can gain a deeper understanding of the factors that influence their rates and specificities. chemrxiv.org

Molecular Dynamics Simulations of Lesion-DNA Interactions

Molecular dynamics (MD) simulations provide a dynamic view of nucleic acid structures, allowing researchers to explore the conformational landscape of DNA containing modifications over time. nih.govillinois.edu All-atom MD simulations can reveal how a lesion like 1-(2'-Deoxyribosyl)-2-pyrimidinone affects the local and global structure, flexibility, and dynamics of a DNA duplex. whiterose.ac.uknih.gov

Simulations of DNA containing pyrimidine-pyrimidone photoproducts, which share structural similarities with other pyrimidine modifications, have shown that such lesions can introduce significant distortions in the DNA helix, including bending and loss of Watson-Crick hydrogen bonds. aip.orgchemrxiv.orgchemrxiv.org These structural perturbations can impact the recognition and binding of DNA repair enzymes. MD simulations can also be used to study the interactions between the modified DNA and proteins, providing insights into the molecular basis of damage recognition and repair. nih.gov The accuracy of these simulations is continually improving with the refinement of force fields. nih.gov

Density Functional Theory (DFT) for Adduct Structure and Stability

Density functional theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. samipubco.comechemcom.com It is particularly useful for accurately determining the geometry, stability, and vibrational frequencies of modified nucleosides and small DNA fragments. researchgate.netresearchgate.net

In the context of 1-(2'-Deoxyribosyl)-2-pyrimidinone, DFT calculations can be used to optimize the structure of the modified nucleoside itself and to study its base pairing properties with other natural bases. mdpi.com By calculating the energies of different base pairing configurations, DFT can predict the most stable arrangements and provide insights into the nature of the hydrogen bonding interactions. These calculations are crucial for parameterizing the force fields used in larger-scale MD and QM/MM simulations, ensuring that the behavior of the modified nucleoside is accurately represented. samipubco.com

| Computational Method | Application to 1-(2'-Deoxyribosyl)-2-pyrimidinone | Key Insights | Reference |

| QM/MM Simulations | Investigating enzymatic or chemical reaction mechanisms. | Elucidation of reaction pathways and transition states. | chemrxiv.orgchemrxiv.orgrsc.org |

| Molecular Dynamics Simulations | Exploring conformational dynamics of modified DNA duplexes. | Characterization of structural distortions and flexibility. | nih.govaip.orgchemrxiv.orgchemrxiv.org |

| Density Functional Theory | Determining the structure and stability of the modified base and its pairs. | Accurate geometries and base pairing energies. | samipubco.comresearchgate.netmdpi.com |

Research Applications and Methodological Contributions

Probing DNA/RNA Synthesis and Replication Mechanisms

The incorporation of modified nucleotides is a powerful strategy to elucidate the intricate mechanisms of DNA and RNA synthesis and replication. 1-(2'-Deoxyribosyl)-2-pyrimidinone and its derivatives have been instrumental in these studies, providing insights into the fidelity and catalytic mechanisms of DNA polymerases.

The triphosphate form of 1-(2'-Deoxyribosyl)-2-pyrimidinone can be synthesized and used as a substrate for DNA polymerases. Studies involving the enzymatic incorporation of this and other non-natural nucleotides help to probe the active site of polymerases and understand the factors governing nucleotide selection and insertion. For example, the use of unnatural base pairs allows researchers to investigate the steric and electronic requirements of the polymerase active site. By examining the efficiency and fidelity of incorporation of a modified nucleotide like 1-(2'-Deoxyribosyl)-2-pyrimidinone opposite a natural or another unnatural base, researchers can deduce the geometric constraints and hydrogen bonding patterns recognized by the enzyme nih.gov.

Furthermore, analogs of pyrimidine (B1678525) nucleotides that lack the 2-keto group have been synthesized to investigate the influence of this functional group on nucleotide selection by DNA polymerases. These studies have shown that such analogs can act as inhibitors of DNA polymerase activity, suggesting that the 2-keto group is a critical recognition element for the enzyme to form a productive complex for phosphodiester bond formation nih.gov. The inhibition of polymerases by these analogs underscores the importance of precise hydrogen bonding patterns for the fidelity of DNA replication.

Below is a table summarizing key findings from studies using pyrimidine analogs to probe DNA polymerase mechanisms:

| Pyrimidine Analog | DNA Polymerase Studied | Key Finding | Reference |

| 1-(2'-Deoxyribosyl)-2-pyrimidinone triphosphate | Various DNA polymerases | Serves as a substrate to study polymerase fidelity and active site geometry. | nih.gov |

| Pyrimidine nucleotide analog lacking the 2-keto group | Taq polymerase, Klenow fragment | Acts as an inhibitor, highlighting the importance of the 2-keto group for polymerase recognition. | nih.gov |

These investigations contribute to a deeper understanding of how DNA polymerases achieve their remarkable speed and accuracy, which is fundamental to the faithful transmission of genetic information.

Investigating Complex DNA Damage and Repair Pathways

DNA is constantly subjected to damage from both endogenous and exogenous sources. The formation of pyrimidine dimers, primarily cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts, is a major type of DNA damage induced by ultraviolet (UV) radiation wikipedia.orgresearchgate.netresearchgate.net. These lesions distort the DNA helix, impeding DNA replication and transcription wikipedia.orgresearchgate.net. The study of the repair of these lesions is crucial for understanding the maintenance of genomic integrity and the prevention of diseases like cancer nih.gov.

1-(2'-Deoxyribosyl)-2-pyrimidinone can serve as a stable mimic of the pyrimidine component in certain DNA lesions, allowing for detailed biochemical and structural studies of the repair processes. Oligonucleotides containing this modification can be synthesized and used as substrates for DNA repair enzymes. For instance, they can be used to investigate the recognition and excision of damaged bases by DNA glycosylases, which are key enzymes in the base excision repair (BER) pathway utmb.edu.

Furthermore, the fluorescent properties of 2-pyrimidinone-containing nucleosides can be exploited to monitor DNA repair processes in real-time. For example, a fluorescently labeled oligonucleotide containing 1-(2'-Deoxyribosyl)-2-pyrimidinone can be designed to change its fluorescence upon interaction with a repair protein or upon enzymatic cleavage. This allows for the development of sensitive assays to screen for inhibitors of DNA repair enzymes or to study the kinetics of repair reactions nih.gov. The table below outlines different DNA repair pathways and the types of damage they address.

| DNA Repair Pathway | Type of Damage Repaired | Key Enzymes Involved |

| Photoreactivation | Cyclobutane pyrimidine dimers | Photolyase |

| Base Excision Repair (BER) | Single base modifications (e.g., oxidation, alkylation), abasic sites | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase |

| Nucleotide Excision Repair (NER) | Bulky adducts, pyrimidine dimers | Excinucleases, DNA polymerase, DNA ligase |

The use of oligonucleotides containing 1-(2'-Deoxyribosyl)-2-pyrimidinone and its analogs provides a powerful tool to dissect the molecular mechanisms of these intricate repair pathways.

Development of Site-Specifically Modified Oligonucleotides as Research Tools

The ability to synthesize oligonucleotides with site-specific modifications has revolutionized molecular biology, enabling the creation of a wide array of research tools nih.gov. 1-(2'-Deoxyribosyl)-2-pyrimidinone has been a valuable component in the development of such tools due to its unique properties.

One of the most significant applications is in the creation of fluorescent DNA probes nih.gov. The 2-pyrimidinone moiety is inherently fluorescent, and its emission properties are often sensitive to the local environment. When incorporated into an oligonucleotide, it can act as a reporter on the structure, dynamics, and interactions of DNA. For example, changes in fluorescence intensity or wavelength can signal the hybridization of the probe to its target sequence, the binding of a protein to the DNA, or a conformational change in the nucleic acid structure nih.gov. These probes have been used to study phenomena such as the formation of parallel-stranded DNA and to investigate base pair mismatching nih.gov.

Site-specifically modified oligonucleotides containing 1-(2'-Deoxyribosyl)-2-pyrimidinone are also employed in Förster Resonance Energy Transfer (FRET)-based assays nih.govrsc.org. In these assays, the 2-pyrimidinone can serve as either a donor or an acceptor fluorophore in a FRET pair. By strategically placing the FRET pair within a DNA molecule, researchers can measure distances and detect conformational changes with high sensitivity. This has been applied to study DNA-protein interactions, enzyme kinetics, and the mechanisms of DNA repair nih.govnih.govuni-ulm.de.

The development of these research tools has broad applications, from fundamental studies of DNA biochemistry to the development of new diagnostic methods nih.govaimspress.comaimspress.comnih.gov. The table below summarizes some of the research tools developed using oligonucleotides containing 1-(2'-Deoxyribosyl)-2-pyrimidinone.

| Research Tool | Principle of Operation | Application |

| Fluorescent DNA Probes | Intrinsic fluorescence of the 2-pyrimidinone base is sensitive to the local environment. | Studying DNA structure and dynamics, detecting DNA-protein interactions, identifying base pair mismatches. |

| FRET-based Assays | 2-pyrimidinone acts as a donor or acceptor in a FRET pair to measure intramolecular distances. | Monitoring DNA conformational changes, studying enzyme kinetics, investigating DNA repair mechanisms. |

| Substrates for DNA Repair Enzymes | Mimics a damaged base to study the activity of repair enzymes. | Characterizing the substrate specificity and mechanism of DNA glycosylases and other repair proteins. |

Future Perspectives and Emerging Research Avenues

Elucidating Novel Interactions with Nucleic Acid Modifying Enzymes

The behavior of 1-(2'-Deoxyribosyl)-2-pyrimidinone (dK) when incorporated into DNA or as a free nucleoside triphosphate is critically dependent on its interactions with a host of nucleic acid modifying enzymes. Future research is increasingly directed toward mapping these interactions to understand how the cell's machinery recognizes and processes this unnatural base.

A key area of investigation involves DNA polymerases. Understanding the efficiency and fidelity with which enzymes like E. coli DNA Polymerase I, which possesses both 3'→5' and 5'→3' exonuclease activities, can bypass or incorporate dK is fundamental. neb.com Similarly, the interaction with RNA polymerase is of significant interest. Escherichia coli RNA polymerase possesses two distinct substrate-binding sites, i and i+1, for the first two nucleotides in transcription initiation. nih.gov While the initiation site (i site) is typically specific for purine (B94841) nucleotides, some promoters initiate with pyrimidines. nih.gov Research using fluorescent pyrimidine (B1678525) nucleotide analogs has provided evidence for a specific initiation site for pyrimidines, which appears to be different from the purine site. nih.gov Further studies could explore whether a triphosphate derivative of 1-(2'-Deoxyribosyl)-2-pyrimidinone can be recognized by this pyrimidine-specific initiation site.

Another class of relevant enzymes is the nucleoside phosphorylases, which are crucial in the nucleoside salvage pathway. These enzymes catalyze the reversible phosphorolysis of nucleosides and are grouped into two distinct structural families (nucleoside phosphorylase-I and -II) that accommodate a range of purine and pyrimidine substrates. grafiati.com Determining how 1-(2'-Deoxyribosyl)-2-pyrimidinone is processed by these phosphorylases could provide insight into its metabolic stability and potential recycling within cellular environments.

Furthermore, enzymes that functionalize nucleosides are a growing area of interest. Recently, a pyrimidine nucleoside 2'-hydroxylase (PDN2'H) was identified and characterized as an α-ketoglutarate-/Fe(II)-dependent dioxygenase. acs.org Investigating the substrate scope of such enzymes has shown they can be highly specific; for instance, the characterized NcPDN2'H was inactive toward 2'-deoxycytidine (B1670253) despite its structural similarity to other accepted substrates. acs.org Elucidating whether 1-(2'-Deoxyribosyl)-2-pyrimidinone can act as a substrate or inhibitor for this and other nucleoside-modifying enzymes is a key research question.

| Enzyme Class | Function | Relevance to 1-(2'-Deoxyribosyl)-2-pyrimidinone |

| DNA Polymerases | Synthesize DNA molecules from deoxyribonucleotides. | Investigating incorporation efficiency, bypass, and proofreading of the modified base. |

| RNA Polymerases | Synthesize RNA from a DNA template. | Exploring recognition at pyrimidine-specific initiation sites. nih.gov |

| Nucleoside Phosphorylases | Catalyze reversible phosphorolysis of nucleosides. | Determining metabolic stability and role in salvage pathways. grafiati.com |

| Nucleoside Hydroxylases | Add hydroxyl groups to nucleosides. | Assessing potential for enzymatic modification and functionalization. acs.org |

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for predicting the behavior of modified nucleosides, offering insights that are often difficult to obtain through experimental means alone. Future advancements in this field are set to provide increasingly accurate models of 1-(2'-Deoxyribosyl)-2-pyrimidinone.

Density Functional Theory (DFT) has been effectively used to study the energetics and mechanisms of pyrimidine nucleoside formation. acs.org Detailed computational studies have elucidated the catalytic role of metal ions like Mg2+ in stabilizing the transition state during glycosidic bond formation. acs.org These models can predict which chemical features on pyrimidine bases facilitate nucleoside synthesis, providing a theoretical framework for understanding the formation of compounds like 1-(2'-Deoxyribosyl)-2-pyrimidinone. acs.orgresearchgate.net

Quantum chemical quantitative structure-activity relationship (QSAR) approaches are also being employed to estimate key physicochemical properties. nih.gov For instance, DFT calculations combined with a solvent model have been used to accurately predict the pKa values of various pyrimidines, which are crucial for understanding their behavior under different pH conditions. nih.gov

For more complex systems, molecular dynamics (MD) simulations offer a window into the dynamic behavior of modified nucleosides within a DNA duplex. Unbiased and enhanced sampling simulations, such as replica exchange with solute tempering (REST2), can trace the structural reorganization of DNA containing modified pyrimidines. chemrxiv.org These simulations reveal how the local structure is affected, including changes in DNA bending and the potential extrusion of bases on the opposite strand, which may be important for recognition by repair enzymes. chemrxiv.org

Furthermore, the combination of experimental results with high-level computational methods, such as mixed quantum mechanics/molecular mechanics (QM/MM) frameworks, is enabling a deeper understanding of the photophysical properties of pyrimidine nucleosides. nih.gov These simulations can assign specific decay pathways and time constants to the processes that occur after UV photoexcitation, helping to explain the intrinsic photostability of these molecules. nih.gov

| Computational Method | Application | Key Findings/Predictions |

| Density Functional Theory (DFT) | Modeling reaction energetics and mechanisms. | Elucidates catalytic roles of ions and predicts favorable reaction pathways for nucleoside synthesis. acs.org |

| QSAR Approaches | Estimating physicochemical properties like pKa. | Provides excellent estimates for the acidities of pyrimidine compounds in solution. nih.gov |

| Molecular Dynamics (MD) | Simulating structural dynamics in a DNA duplex. | Reveals conformational landscapes and structural disruptions caused by the modified base. chemrxiv.org |

| QM/MM Simulations | Investigating excited-state decay mechanisms. | Reproduces and explains experimental spectroscopic data, identifying specific deactivation channels. nih.gov |

Development of Innovative Methodologies for Precise Site-Specific Investigations

Progress in understanding 1-(2'-Deoxyribosyl)-2-pyrimidinone is intrinsically linked to the development of methods that allow for its precise placement within oligonucleotides and the detailed study of its subsequent properties.

A cornerstone of this research is the ability to chemically synthesize oligonucleotides containing the modified nucleoside at a specific position. Methodologies using phosphite (B83602) triester chemistry have been successfully developed to incorporate 1-(2'-Deoxyribosyl)-2-pyrimidinone (dK) and its derivatives into DNA strands. nih.gov This involves the synthesis of the modified nucleoside, its protection, and the formation of a 3'-phosphoramidite derivative, which can then be used in standard automated DNA synthesizers. nih.gov Once synthesized, the impact of the modification on DNA structure and stability can be assessed using techniques like circular dichroism and thermal denaturation studies. nih.gov

To probe the interactions and properties of the modified nucleoside in real time, advanced spectroscopic techniques are being employed. Transient absorption (TA) spectroscopy with femtosecond-level time resolution allows for the direct observation of the electronic relaxation dynamics following UV excitation. nih.gov By minimizing artifacts and covering a broad spectral window, TA spectroscopy can resolve the spectral dynamics on a sub-100 fs timescale, providing a real-time view of the molecular motions involved in excited-state decay. nih.gov

Innovative labeling and detection strategies are also crucial. The use of fluorescent analogs, such as uridine (B1682114) 5'-[gamma-(5-sulfonic acid)naphthylamidate]-triphosphate (UTP[AmNS]), has been instrumental in identifying and characterizing pyrimidine-specific binding sites on enzymes like RNA polymerase. nih.gov Combining such probes with techniques like Forster's resonance energy transfer (FRET) allows for the measurement of distances between the nucleotide binding site and other functional domains of the enzyme. nih.gov These approaches provide powerful tools for site-specific investigations of the molecular interactions involving pyrimidine nucleosides.

| Methodology | Purpose | Application Example |

| Chemical Oligonucleotide Synthesis | Site-specific incorporation of modified nucleosides into DNA. | Synthesis of dK-containing oligonucleotides via phosphoramidite (B1245037) chemistry for structural studies. nih.gov |

| Transient Absorption Spectroscopy | Real-time tracking of ultrafast photophysical processes. | Observing vibrational signatures and decay pathways of excited pyrimidine nucleosides. nih.gov |

| Fluorescent Nucleotide Analogs | Probing enzyme-substrate binding and interactions. | Using UTP[AmNS] to identify and characterize a pyrimidine-specific initiation site on RNA polymerase. nih.gov |

| FRET Measurements | Determining intramolecular and intermolecular distances. | Estimating the distance between a pyrimidine binding site and an inhibitor binding site on an enzyme. nih.gov |

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Enzymatic (LlNDT) | 85–92 | ≥98 | pH 6.5, 37°C, NAD+ cofactor | |

| Chemical (HCl/DMF) | 70–78 | 90–95 | 60°C, 12 hr, N2 atmosphere |

How can researchers resolve contradictions in reported biological activities of 1-(2'-deoxyribosyl)-2-pyrimidinone derivatives?

Advanced Research Question

Discrepancies in biological activity data (e.g., antimicrobial vs. antitumor effects) often stem from structural variations, assay conditions, or transport mechanisms. For example:

- Substrate Specificity : Fluorinated derivatives (e.g., 5-fluoro modifications) exhibit enhanced uptake via human concentrative nucleoside transporter 2 (hCNT2), increasing cytotoxicity in leukemia models . Non-fluorinated analogs may lack this transport, leading to false negatives in cell-based assays.

- Assay Design : Variations in pH (e.g., ammonium acetate buffer at pH 6.5 vs. phosphate buffer at pH 7.4) can alter nucleoside stability or enzyme activity .

- Metabolic Interference : Contaminants like residual solvents (e.g., DMF) or incomplete deprotection byproducts (e.g., acetylated intermediates) may inhibit biological targets non-specifically .

Q. Methodological Recommendations :

- Validate purity via LC-MS (e.g., [M+H]+ m/z 255.1 for 1-(2'-deoxyribosyl)-2-pyrimidinone) .

- Use isogenic cell lines (e.g., hCNT2-transfected vs. wild-type) to isolate transport-dependent effects .

What advanced analytical techniques are critical for characterizing 1-(2'-deoxyribosyl)-2-pyrimidinone in complex matrices?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., β-anomeric configuration via J1',2' coupling constants ~6–8 Hz) and sugar pucker (C2'-endo vs. C3'-endo) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., C9H11N3O4 for the unmodified nucleoside).

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. Advanced Applications :

- Fluorescence Spectroscopy : Detects photophysical changes in modified nucleosides (e.g., excimer formation in parallel-stranded DNA) .

- Hybrid QM/MM Simulations : Models enzymatic reaction mechanisms (e.g., oxocarbenium intermediate stabilization in LlNDT) .

How does 1-(2'-deoxyribosyl)-2-pyrimidinone interact with nucleic acid-processing enzymes, and what experimental models are suitable for mechanistic studies?

Advanced Research Question

This nucleoside acts as a substrate or inhibitor for enzymes like DNA methyltransferases (DNMTs) and nucleoside kinases. For example:

- DNMT Inhibition : The 2-pyrimidinone moiety disrupts methyl group transfer, as shown by reduced methylation in in vitro assays using SssI DNMT and hemimethylated DNA substrates .

- Kinase Selectivity : Phosphorylation by thymidine kinase 1 (TK1) is inefficient compared to natural thymidine, requiring ATP concentration optimization (1–5 mM) in kinetic assays .

Q. Experimental Models :

- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure kcat/Km ratios under varying pH and cofactor conditions .

- Molecular Docking : Employ AutoDock Vina to predict binding poses in DNMT or TK1 active sites, validated by mutagenesis (e.g., E98D variant in LlNDT) .

What strategies mitigate off-target effects when using 1-(2'-deoxyribosyl)-2-pyrimidinone in in vivo studies?

Advanced Research Question

Off-target effects arise from metabolic conversion (e.g., deamination to uracil derivatives) or unintended transporter interactions. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.